1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is known for its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a cyclooctyl group attached to the nitrogen atom.
Scientific Research Applications
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
Target of Action
Compounds of this class are potential gaba-receptor antagonists, histamine-n-methyl transferase inhibitors, and benzodiazepine receptor antagonists . These targets play crucial roles in various physiological processes, including neurotransmission and immune response.
Mode of Action
Based on its potential targets, it may interact with these receptors and enzymes, altering their activity and leading to various pharmacological effects .
Biochemical Pathways
Given its potential targets, it may influence the gabaergic, histaminergic, and benzodiazepine pathways, which are involved in a wide range of biological processes, including sleep regulation, immune response, and anxiety .
Result of Action
The synthesized compounds of this class have been found to possess analgesic and antihypoxic effects of varying strength
Biochemical Analysis
Biochemical Properties
3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity . This, in turn, results in downstream effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function or enhanced metabolic activity. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have also been observed, where a certain dosage is required to elicit a significant response.
Metabolic Pathways
3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites . This can lead to changes in the overall metabolic profile of the cell or organism.
Transport and Distribution
The transport and distribution of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- within cells and tissues are critical for its function. The compound is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. The localization of the compound can also impact its stability and degradation within the cell.
Preparation Methods
The synthesis of 3-pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available starting materials
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to achieve efficient and cost-effective production.
Chemical Reactions Analysis
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-pyrrolidinecarboxylic acid, 1-(3-hydroxypropyl)-5-oxo- and 1-methyl-5-oxo-3-pyrrolidinecarboxylic acid share structural similarities.
Properties
IUPAC Name |
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12-8-10(13(16)17)9-14(12)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUDLTYVRYZFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408554 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696647-85-5 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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